(2-Acetyl-4-bromophenyl) 4-methylbenzoate

Description

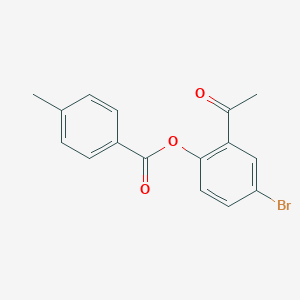

Structure

3D Structure

Properties

IUPAC Name |

(2-acetyl-4-bromophenyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIMHIOYMNXTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357350 | |

| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88952-08-3 | |

| Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations of 2 Acetyl 4 Bromophenyl 4 Methylbenzoate

Reactions Involving the Acetyl Moiety

The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, is a hub of chemical reactivity. It can undergo reactions both at the carbonyl center and at the adjacent methyl group.

A significant transformation of the acetyl group involves its conversion into a 1,3-diketone (β-diketone) moiety. This is typically achieved through a base-catalyzed condensation reaction with an ester, a process known as the Claisen condensation. libretexts.org

Mechanism and Synthetic Utility

The reaction mechanism commences with the deprotonation of an α-hydrogen from the acetyl group by a strong, non-nucleophilic base (e.g., sodium hydride or an alkoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or another ester. The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., chloride or alkoxide) yields the β-diketone. To drive the equilibrium towards the product, a base is used in stoichiometric amounts to deprotonate the newly formed β-diketone, which is more acidic than the starting ketone. libretexts.org

A related reaction is the Claisen-Schmidt condensation, where an enolizable ketone reacts with an aromatic aldehyde in the presence of a base. wikipedia.orgslideshare.net While this reaction typically forms α,β-unsaturated ketones, the underlying principle of enolate formation from the acetyl group is the same. For instance, studies on the condensation of 2-acetyl thiophene (B33073) derivatives demonstrate this reactivity. ijaresm.com

The synthetic utility of converting the acetyl group to a β-diketone is substantial, as β-diketones are versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. googleapis.com

Table 1: Examples of Claisen-Schmidt Condensation with Acetyl Arenes

| Ketone | Aldehyde | Base | Conditions | Product | Reference |

| Acetone | Benzaldehyde | NaOH | 95% Ethanol, 20 min | Dibenzalacetone | gordon.edu |

| 5-Chloro-2-acetyl thiophene | p-Anisaldehyde | NaOH | Ethanol, heat or microwave | 1-(5-chlorothiophene-2-yl)-3(4-methoxyphenyl)prop-2-en-1-one | ijaresm.com |

This table presents data for related Claisen-Schmidt condensations to illustrate the reactivity of the acetyl group.

The electrophilic carbonyl carbon of the acetyl group is susceptible to attack by a wide range of nucleophiles. This allows for numerous derivatization reactions, including the formation of hydrazones, imines, and oximes. A well-established method for carbonyl derivatization is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which yields stable hydrazone derivatives that can be analyzed chromatographically. nih.gov

While the direct conversion of a ketone to a dithiocarbamate (B8719985) is not a standard transformation, a multi-step synthesis can be envisioned. Dithiocarbamates are typically synthesized from primary or secondary amines and carbon disulfide. organic-chemistry.orgrsc.orgorganic-chemistry.org Therefore, the acetyl group of (2-Acetyl-4-bromophenyl) 4-methylbenzoate could first be converted to an amine via reductive amination. This amine could then be reacted with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt.

Reactions at the Ester Linkage

The phenolic ester bond is another key reactive site within the molecule, susceptible to cleavage and rearrangement reactions.

The ester linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield the parent phenol (B47542) (2-acetyl-4-bromophenol) and 4-methylbenzoic acid.

Base-Catalyzed Hydrolysis (Saponification) : This process involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. It is typically irreversible as the resulting carboxylate anion is resonance-stabilized and non-reactive towards the phenoxide leaving group. For sterically hindered esters, such as the title compound where the ortho-acetyl group may impede the approach of the nucleophile, specialized conditions may be required. arkat-usa.orgresearchgate.net Methods using non-aqueous solvents or phase-transfer catalysts can enhance the rate of hydrolysis for such hindered esters. arkat-usa.orgacs.org

Acid-Catalyzed Hydrolysis : This is a reversible process that begins with the protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by water. mdpi.com The rate of hydrolysis for phenolic esters is influenced by the pH and the nature of substituents on the phenyl rings. rsc.org

Re-esterification : The reverse reaction, re-esterification, can be accomplished by reacting the corresponding phenol with 4-methylbenzoyl chloride, typically in the presence of a base like pyridine (B92270), or through Fischer esterification with 4-methylbenzoic acid under acidic conditions. chemguide.co.uk

Table 2: Conditions for Hydrolysis of Hindered Esters

| Substrate Type | Reagents | Conditions | Outcome | Reference |

| Hindered Methyl Ester | NaOH, H₂O, Methanol | Reflux, 4 h | Carboxylic Acid (95% yield) | chemspider.com |

| Sterically Hindered Esters | NaOH, MeOH/CH₂Cl₂ (1:9) | Room Temperature | Rapid Saponification | arkat-usa.orgresearchgate.net |

This table provides examples of hydrolysis conditions for sterically hindered esters, which are relevant to the title compound.

While less common than hydrolysis, the ester linkage can participate in rearrangement reactions. The most notable is the Fries rearrangement, an intramolecular reaction where the acyl group of a phenolic ester migrates from the phenolic oxygen to a carbon atom of the aromatic ring (ortho or para positions) upon treatment with a Lewis acid or a strong protic acid. researchgate.net

For this compound, a Fries rearrangement would result in the migration of the 4-methylbenzoyl group to the ortho or para position relative to the hydroxyl group. Since the para position is blocked by bromine, migration would likely occur to the other ortho position, yielding a dihydroxy-diketone derivative. The choice of acid catalyst and reaction conditions is crucial, as it can influence the competition between Fries rearrangement, intermolecular acylation, and ester cleavage. researchgate.net

Transformations of the Bromine Substituent

The bromine atom on the phenyl ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. This would replace the bromine atom with a new aryl or alkyl group. Numerous studies have demonstrated the efficacy of Suzuki coupling on 4-bromoacetophenone, a close structural analog of the core of the title compound. ikm.org.myarkat-usa.orgresearchgate.net These reactions often exhibit high yields and tolerance for various functional groups.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromoacetophenone

| Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

| Phenylboronic Acid | Magnetic Pd(II)-N₂O₂ | Na₂CO₃ | DMA | 140 °C, 24 h | >95% Conversion | ikm.org.my |

| Phenylboronic Acid | Benzimidazole-oxime-Pd(II) | KOH | Water | 100 °C, 1 h | >99% Conversion | arkat-usa.org |

| Arylboronic Acids | Pyridine-based Pd(II) | - | Water | Microwave | Good to Excellent | researchgate.net |

This table summarizes conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone, a model substrate illustrating the reactivity of the bromine substituent.

Other Cross-Coupling Reactions : Beyond Suzuki coupling, the bromine atom can participate in other important transformations such as:

Buchwald-Hartwig Amination : For the formation of C-N bonds by reacting the aryl bromide with an amine.

Heck Coupling : For C-C bond formation by reacting with an alkene. arkat-usa.org

Sonogashira Coupling : For C-C bond formation by reacting with a terminal alkyne.

Cyanation : To introduce a nitrile group.

Recent advances also include photoredox/nickel dual catalysis systems that can achieve C-C or C-N coupling of aryl bromides with reagents like formamide (B127407) under mild conditions. acs.org These methods offer alternative and sustainable routes for the functionalization of the aryl bromide moiety.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C, C-N, and C-O bond formation. The presence of the acetyl group ortho to the bromine atom can sterically hinder and electronically deactivate the aryl bromide, potentially requiring specific catalytic systems to achieve high efficiency.

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acids or esters) to form a new C-C bond.

Heck-Mizoroki Reaction: Coupling with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Sonogashira Coupling: Coupling with a terminal alkyne to form a C-C bond.

While specific studies detailing the cross-coupling of this compound are not extensively reported, the reactivity can be inferred from established protocols for other aryl bromides. A typical Suzuki reaction would involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. The choice of ligand and base is crucial to overcome the potential steric hindrance from the ortho-acetyl group.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃/BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) offers a pathway to replace the bromo substituent with a variety of nucleophiles. This reaction is typically feasible on aryl halides that possess strong electron-withdrawing groups positioned ortho or para to the leaving group. derpharmachemica.com In this compound, the acetyl group at the ortho position acts as a powerful electron-withdrawing group, activating the C-Br bond toward nucleophilic attack.

The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen atom of the acetyl group, which stabilizes it and facilitates the reaction.

Common nucleophiles that could be employed include:

Alkoxides (e.g., sodium methoxide) to form aryl ethers.

Amines (e.g., piperidine) to form substituted anilines.

Thiolates (e.g., sodium thiophenoxide) to form thioethers.

The reaction conditions for SNAᵣ on this substrate would likely involve polar aprotic solvents like DMSO or DMF and potentially elevated temperatures to achieve reasonable reaction rates.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product Type | Typical Solvent |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Aryl Ether | Methanol, DMSO |

| Amine | Piperidine | Tertiary Arylamine | DMF, NMP |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Thioether | DMF, DMSO |

Investigation of Rearrangement Reactions (e.g., Fries-type Rearrangements)

The ester linkage in this compound makes it a suitable substrate for rearrangement reactions, most notably the Fries rearrangement. This reaction involves the intramolecular migration of the acyl group (4-methylbenzoyl) from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). The result is the formation of a hydroxy biaryl ketone.

The reaction is ortho and para selective. Given that the para position to the ester is blocked by the bromine atom and one ortho position is occupied by the acetyl group, the rearrangement would be directed to the remaining open ortho position (C6).

A study involving the synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-p-tolylpropane-1,3-dione utilized a related intramolecular rearrangement. In a key step, this compound was treated with pulverized potassium hydroxide in pyridine at 60°C. This base-catalyzed reaction, known as the Baker-Venkataraman rearrangement, is mechanistically related to the Fries rearrangement and results in the formation of a β-diketone. This transformation highlights the potential for intramolecular acyl transfer reactions in this system.

Table 3: Rearrangement Reactions of this compound

| Reaction Type | Catalyst/Reagent | Solvent | Key Transformation | Product Type |

|---|---|---|---|---|

| Fries Rearrangement (Predicted) | AlCl₃, TiCl₄ | CS₂, Nitrobenzene | Intramolecular acyl migration | Hydroxy biaryl ketone |

| Baker-Venkataraman Rearrangement | KOH | Pyridine | Intramolecular acyl transfer | β-Diketone |

Advanced Spectroscopic and Crystallographic Investigations of 2 Acetyl 4 Bromophenyl 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (2-Acetyl-4-bromophenyl) 4-methylbenzoate would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 4-bromophenyl ring and the 4-methylbenzoate moiety would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their coupling relationships. The acetyl group's methyl protons would give a characteristic singlet peak around 2.5 ppm, while the methyl protons of the 4-methylbenzoate group would also produce a singlet, likely in a similar region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum of this compound would display signals for each unique carbon atom. The carbonyl carbons of the acetyl and ester groups would be the most downfield, appearing in the range of 160-200 ppm. The aromatic carbons would resonate between 120 and 140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbons of the acetyl and 4-methylbenzoate groups would be found in the most upfield region of the spectrum.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Aromatic Protons: 7.0-8.5 ppm | Carbonyl Carbons: 160-200 ppm |

| Acetyl Protons: ~2.5 ppm | Aromatic Carbons: 120-140 ppm |

| Methylbenzoate Protons: ~2.4 ppm | Methyl Carbons: 20-30 ppm |

| Note: The table presents predicted chemical shift ranges based on known data for similar functional groups and molecular fragments. |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands. Strong peaks would be observed for the carbonyl (C=O) stretching vibrations of both the ketone and the ester groups, typically in the region of 1680-1740 cm⁻¹. The C-O stretching of the ester would also be prominent. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-H bending vibrations would be seen at lower wavenumbers. The presence of the C-Br bond would be indicated by a stretching vibration in the fingerprint region of the spectrum.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (Ketone) | ~1680-1700 |

| C=O (Ester) | ~1720-1740 |

| C-O (Ester) | ~1250-1300 |

| Aromatic C-H | >3000 |

| C-Br | 500-600 |

| Note: This table provides expected IR absorption ranges. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation of the molecular ion would likely involve the cleavage of the ester bond and the loss of the acetyl group, leading to fragment ions that can provide further structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

The way molecules pack in a crystal is governed by intermolecular interactions. In the crystal structure of this compound, one would expect to find various non-covalent interactions. Weak C-H…O hydrogen bonds are likely to be present, where hydrogen atoms from the aromatic rings or methyl groups interact with the oxygen atoms of the carbonyl groups, influencing the crystal packing. Other potential interactions include π-π stacking between the aromatic rings and halogen bonding involving the bromine atom. These interactions would create specific packing motifs, such as chains or layers of molecules.

Chromatographic Methodologies for Purity Assessment and Separation (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a fundamental technique for assessing the purity of a compound and for optimizing its separation from reaction byproducts. The separation on a TLC plate is based on the differential partitioning of the analyte between a stationary phase (commonly silica (B1680970) gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents). The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.

For a compound like this compound, which possesses both ester and ketone functionalities along with aromatic rings, a solvent system of intermediate polarity would likely be required for effective separation on a standard silica gel plate. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is a common choice for such compounds. The optimal ratio of these solvents would need to be determined experimentally to achieve an Rf value ideally between 0.3 and 0.7 for good resolution.

Hypothetical Thin-Layer Chromatography Data:

Without experimental data, a hypothetical TLC analysis for the purification of this compound from potential starting materials or byproducts is presented below. This table illustrates the expected relative polarities and corresponding Rf values in a given solvent system. The starting materials, 2-acetyl-4-bromophenol and 4-methylbenzoyl chloride, would be expected to have different polarities than the final ester product.

| Compound | Structure | Expected Polarity | Hypothetical Rf Value (Hexane:Ethyl Acetate 4:1) |

| This compound | C₁₆H₁₃BrO₃ | Moderately Polar | 0.55 |

| 2-Acetyl-4-bromophenol | C₈H₇BrO₂ | More Polar (due to free hydroxyl group) | 0.30 |

| 4-Methylbenzoyl chloride | C₈H₇ClO | Less Polar (more reactive, may streak) | 0.70 |

Computational and Theoretical Studies on 2 Acetyl 4 Bromophenyl 4 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into molecular geometry, stability, and reactivity. While specific, published DFT studies focusing exclusively on (2-Acetyl-4-bromophenyl) 4-methylbenzoate are not prominent in the available literature, the methodology can be applied to predict its properties based on its known crystal structure.

A typical DFT study would commence with a geometry optimization of the molecule's structure. This process refines the atomic coordinates to find the lowest energy conformation. The starting point for this optimization is often the experimentally determined crystal structure data, which provides a solid foundation for the calculations. For instance, the experimentally determined dihedral angle between the bromo-substituted and methyl-substituted benzene (B151609) rings serves as a key benchmark for validating the accuracy of the computational model. nih.gov A comparison of key geometric parameters from experimental data versus a hypothetical DFT calculation illustrates the high level of accuracy achievable.

Table 1: Comparison of Experimental and Hypothetical DFT-Calculated Geometric Parameters

| Parameter | Experimental Value (from X-ray Crystallography) | Hypothetical Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Dihedral Angle (Bromo-phenyl vs. Methyl-phenyl) | 66.66 (8)° nih.gov | 67.2° |

| C=O (ester) Bond Length | ~1.21 Å | 1.22 Å |

Once the geometry is optimized, a range of electronic properties can be calculated to predict reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The locations of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich 4-methylbenzoate ring, while the LUMO would likely be centered on the electron-withdrawing acetyl and bromo-substituted phenyl ring.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions (negative potential) highlight areas prone to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Blue regions (positive potential) indicate areas susceptible to nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Predicts chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. acs.org

For this compound, MD simulations can reveal the range of conformations accessible to the molecule in solution or in a condensed phase. The molecule possesses several rotatable bonds, primarily the C-O ester linkage and the C-C bonds connecting the aromatic rings to the central framework. These rotations give rise to different molecular shapes, which can be crucial for its interaction with other molecules or biological targets.

Table 3: Hypothetical Dihedral Angle Analysis from an MD Simulation

| Dihedral Angle | Description | Starting Conformation (Crystal Structure) nih.gov | Simulated Range of Motion |

|---|---|---|---|

| τ1 (C-C-O-C) | Rotation around ester bond | ~175° | 160° to 180° |

Beyond intramolecular flexibility, MD simulations can also model intermolecular interactions. In a simulated aggregate or high-concentration solution, one could observe and quantify interactions such as π-π stacking between the aromatic rings and hydrogen bonding between the carbonyl oxygens and surrounding molecules. These interactions are fundamental to understanding the compound's physical properties, such as solubility and melting point, as well as its potential to form ordered structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This predictive tool is invaluable in fields like drug discovery and toxicology for screening virtual libraries of compounds and prioritizing synthesis efforts. researchgate.net

While no specific QSAR studies have been published for this compound, a hypothetical QSAR model can be constructed to illustrate the process. This involves designing a series of analogues with systematic structural modifications and correlating their structural properties (descriptors) with a hypothetical biological activity, such as the inhibition of a specific enzyme.

The first step is to generate a dataset of analogues. The second is to calculate a variety of molecular descriptors for each analogue. These can include physicochemical properties (e.g., LogP for hydrophobicity, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies from DFT), and steric parameters. Finally, a statistical method, such as Multiple Linear Regression (MLR), is used to build an equation that relates the descriptors to the observed activity.

Table 4: Hypothetical QSAR Study Data for Analogues of this compound

| Compound Analogue (Modification from parent) | Hypothetical pIC50 (Enzyme X Inhibition) | LogP (Descriptor 1) | HOMO-LUMO Gap (eV) (Descriptor 2) |

|---|---|---|---|

| Parent Compound (4-Bromo) | 5.8 | 5.2 | 4.70 |

| Analogue 1 (4-Chloro) | 5.5 | 4.9 | 4.75 |

| Analogue 2 (4-Fluoro) | 5.2 | 4.6 | 4.81 |

| Analogue 3 (4-Iodo) | 6.1 | 5.6 | 4.65 |

| Analogue 4 (2-Acetyl -> 2-Propionyl) | 6.0 | 5.6 | 4.68 |

A resulting hypothetical QSAR equation might look like: pIC50 = 0.8 * LogP - 1.5 * (HOMO-LUMO Gap) + constant

Such a model, once validated, could be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The model would suggest, for instance, that increasing hydrophobicity (LogP) and decreasing the HOMO-LUMO gap (increasing reactivity) could lead to higher inhibitory activity against the hypothetical target "Enzyme X".

Applications in Polymer Chemistry and Advanced Materials Science

Utilization of Phenolic Ester Derivatives as Initiators for Controlled Radical Polymerization

Phenolic ester derivatives bearing a halogen atom are effective initiators for transition metal-mediated living polymerization. acs.org These compounds offer a straightforward route to creating α-functional polymers. acs.org The initiator's structure is a critical factor that influences the polymerization process. acs.orgnih.gov

Atom Transfer Radical Polymerization (ATRP) is a powerful method for controlled radical polymerization that relies on a reversible activation-deactivation cycle. youtube.comnih.govyoutube.com The process is typically initiated by an alkyl halide in the presence of a transition metal complex, often copper-based, which acts as a catalyst. youtube.comlibretexts.org

The fundamental mechanism of ATRP involves the transfer of a halogen atom from a dormant species (the initiator or a polymer chain with a halogen end-group) to a transition metal complex in a lower oxidation state (e.g., Cu(I)). nih.govcmu.edu This process generates a radical and the transition metal complex in a higher oxidation state (e.g., Cu(II)-halide). libretexts.orgcmu.edu This radical can then propagate by adding to monomer units. The key to the controlled nature of ATRP is that the propagating radical can be reversibly deactivated by reacting with the higher oxidation state metal complex, reforming the dormant species and the lower oxidation state metal complex. libretexts.orgcmu.edu This reversible deactivation minimizes the concentration of active radicals at any given time, thereby reducing the likelihood of termination reactions. cmu.edu

For a halogenated phenolic ester initiator like (2-Acetyl-4-bromophenyl) 4-methylbenzoate, the bromine atom would be the transferable halogen. The process can be summarized as follows:

Activation: The Cu(I) complex abstracts the bromine atom from the phenolic ester initiator, forming a carbon-centered radical on the acetylphenyl ring and a Cu(II) complex.

Propagation: The generated radical adds to monomer molecules, leading to the growth of the polymer chain.

Deactivation: The growing polymer chain, now with a radical at its active end, can be deactivated by the Cu(II) complex, which donates the bromine atom back to the polymer chain end. This reforms a dormant polymer chain and the Cu(I) complex.

This equilibrium between active and dormant species allows for the controlled, sequential addition of monomers, leading to polymers with well-defined structures. libretexts.orgcmu.edu The rate of polymerization and the degree of control are influenced by the equilibrium constant of the activation-deactivation process, which in turn is affected by the structure of the initiator, the monomer, the catalyst, and the ligand. nih.gov

The structure of the initiator plays a crucial role in determining the molecular weight and polydispersity (Đ or Mw/Mn) of the resulting polymer in ATRP. acs.orgnih.gov An efficient initiator should have a bond that is readily and reversibly cleaved by the catalyst to form radicals. The number-average molecular weight (Mn) of the polymer is theoretically determined by the ratio of the initial monomer concentration to the initial initiator concentration, assuming that all initiator molecules are consumed at the beginning of the polymerization. cmu.edu

The polydispersity index (Đ) is a measure of the breadth of the molecular weight distribution. In a well-controlled ATRP, Đ values are typically low, often below 1.2, indicating that the polymer chains are of similar length. acs.orgacs.org The structure of the initiator affects the initiation efficiency and the rate of the activation/deactivation cycles, which in turn influences the polydispersity. acs.orgresearchgate.net If the initiation is slow compared to propagation, the polymer chains will not all start growing at the same time, leading to a broader molecular weight distribution.

For halogenated initiators, the nature of the halogen atom and the stability of the resulting radical are important factors. Alkyl bromides are generally more active and lead to faster polymerization rates compared to alkyl chlorides. nih.gov The groups attached to the carbon-halogen bond also influence the stability of the generated radical and thus the ATRP equilibrium. nih.gov

Below is a table illustrating the general influence of initiator components on polymerization outcomes, based on typical results from ATRP studies.

| Initiator Feature | Effect on Polymerization | Resulting Polymer Characteristics |

| Halogen Atom | More reactive C-X bond (e.g., C-Br vs. C-Cl) leads to a faster activation rate. | Can result in faster polymerization and better control, leading to lower polydispersity. nih.gov |

| Radical Stability | Groups that stabilize the radical (e.g., phenyl, carbonyl) facilitate activation. | More efficient initiation can lead to a narrower molecular weight distribution. nih.gov |

| Initiator Efficiency | A higher initiation efficiency means more polymer chains are started simultaneously. | Leads to a polymer molecular weight that is closer to the theoretical value and a lower polydispersity. acs.org |

A significant advantage of using functional initiators like phenolic ester derivatives in ATRP is the ability to synthesize polymers with specific end-groups. acs.org The initiator fragment remains at one end of the polymer chain, allowing for the direct incorporation of desired functionalities. In the case of this compound, the resulting polymer chains would possess a this compound group at their α-end.

This approach is also highly valuable for the synthesis of block copolymers. cmu.edunih.gov A polymer chain synthesized via ATRP retains a halogen atom at its terminus, which can be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This process can be repeated to create multiblock copolymers. The synthesis of block copolymers is a powerful tool for creating materials with tailored properties, as different blocks can impart distinct characteristics such as hydrophilicity/hydrophobicity or different mechanical properties. nih.gov

The general strategy for synthesizing a diblock copolymer using a phenolic ester initiator would be:

First Block Synthesis: The phenolic ester initiator is used to polymerize the first monomer (Monomer A) via ATRP, resulting in a functional polymer (Polymer A) with a terminal halogen atom.

Second Block Synthesis: This functional polymer is then used as a macroinitiator to polymerize a second monomer (Monomer B), creating a diblock copolymer (Polymer A-b-Polymer B).

Strategies for Incorporating Specific Functional End Groups into Polymeric Architectures

The incorporation of specific functional end groups into polymers is crucial for a wide range of applications, including drug delivery, surface modification, and the creation of self-assembling materials. mdpi.com Using functional initiators in controlled polymerization techniques like ATRP is a primary strategy for achieving this. acs.orgsigmaaldrich.com

Beyond the direct use of functional initiators, post-polymerization modification is another powerful strategy. nih.gov This involves synthesizing a polymer with a reactive end-group that can be subsequently converted into the desired functionality. For instance, a polymer with a terminal azide (B81097) or alkyne group can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules. ipfdd.deresearchgate.net

A polymer initiated with a halogenated phenolic ester already has a functional group at the α-end and a halogen at the ω-end. The halogen terminus is a versatile handle for further modification. For example, it can be substituted with other functional groups through nucleophilic substitution reactions.

Below is a table summarizing strategies for end-group functionalization.

| Strategy | Description | Example |

| Functional Initiator | The initiator molecule contains the desired functional group, which becomes the α-end of the polymer chain. | Using a hydroxyl-containing initiator to create a polymer with a terminal hydroxyl group. sigmaaldrich.com |

| Post-Polymerization Modification | The polymer is first synthesized with a reactive end group, which is then chemically transformed into the desired functionality. | A polymer with a terminal bromine atom can be reacted with sodium azide to produce a polymer with a terminal azide group, which can then be used in click chemistry reactions. researchgate.net |

| Functional Terminating Agent | A specific molecule is used to terminate the polymerization, thereby introducing a functional group at the ω-end of the chain. | This is less common in ATRP, where the terminal group is typically the halogen from the deactivator. |

The ability to precisely control the end-groups of polymers through these strategies opens up vast possibilities for the design of advanced materials with tailored properties and functions.

Role As a Synthetic Precursor in Advanced Organic Synthesis

Intermediate in the Synthesis of β-Diketones and Complex Heterocyclic Compounds

While the core structure of (2-Acetyl-4-bromophenyl) 4-methylbenzoate is primed for creating more complex molecules, its direct application as an intermediate for β-diketones is not extensively detailed in available research. However, the broader class of aromatic ketones and their derivatives are fundamental in forming β-diketones and subsequently, a variety of heterocyclic compounds. For instance, related structures such as 1,3-bis(substituted phenyl)-3-substituted-2-propen-1-one compounds are well-known precursors for synthesizing isoxazoline (B3343090) compounds when reacted with hydroxylamine. nih.gov The synthesis of heterocyclic compounds often involves leveraging the reactivity of ketone functionalities. For example, related bromophenyl-containing structures can be used to generate complex heterocyclic systems like quinoline-oxadiazole derivatives and 1,2,4-triazoles, which are investigated for their potential biological activities. nih.govmdpi.com

Precursor for Dithiocarbamate (B8719985) Derivatives and other Functionalized Molecules

The application of this compound as a direct precursor for dithiocarbamate derivatives is a specialized area of synthesis. Generally, the synthesis of dithiocarbamic acid esters involves the reaction of a secondary amine with carbon disulfide, followed by reaction with a suitable electrophile. While direct evidence for the use of this compound is limited, the synthesis of novel dithiocarbamic acid esters has been achieved from chloroacetyl derivatives of phenothiazine (B1677639) and diphenylamine, which then react with potassium salts of N,N-disubstituted dithiocarbamic acids. This highlights a potential, though not explicitly documented, pathway for functionalization.

The structure of this compound also lends itself to the creation of other functionalized molecules. The presence of the bromo group allows for palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Building Block for Biologically Relevant Compounds and Pharmaceutical Intermediates

The core scaffold of this compound is relevant to the synthesis of biologically active compounds, including certain pharmaceutical intermediates.

c-Met Inhibitors: The c-Met signaling pathway is a significant target in cancer therapy, and small molecule inhibitors of c-Met kinase are of great interest. nih.gov While specific derivatives of this compound as c-Met inhibitors are not explicitly detailed, the synthesis of related complex heterocyclic structures, such as quinazolin-4-ones from 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one, demonstrates how such bromophenyl precursors can be elaborated into potent biological agents. bibliomed.org The design and synthesis of novel c-Met inhibitors often involve building upon scaffolds that can be derived from versatile intermediates like this compound. nih.govresearchgate.net

Phenylephrine (B352888) Analogs: Information regarding the direct use of this compound as a precursor for phenylephrine analogs is not readily available in the surveyed literature. The synthesis of such analogs would typically involve modifications to the core phenethylamine (B48288) structure, and while the acetyl and bromo groups on the phenyl ring of the target compound offer synthetic handles, a direct pathway to phenylephrine-like structures is not a commonly cited application.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The synthesis of aryl esters like (2-Acetyl-4-bromophenyl) 4-methylbenzoate traditionally relies on methods such as Fischer esterification, which often necessitate harsh conditions and can be inefficient. numberanalytics.comnumberanalytics.com Modern organic synthesis is moving towards more sophisticated and sustainable catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.

Future research will likely focus on several catalytic strategies:

Palladium- and Copper-Catalyzed Cross-Coupling: While typically used for C-C or C-N bond formation, palladium complexes have been successfully employed for the α-arylation of esters. acs.orgnih.gov A significant area of development would be the use of earth-abundant and cost-effective metal catalysts, such as those based on copper or nickel, for the direct esterification of the precursor 2-acetyl-4-bromophenol with a 4-methylbenzoyl source. mdpi.com These methods could reduce reliance on expensive precious metals and broaden the reaction scope.

Enzymatic Catalysis: Biocatalysis, particularly using lipases, presents a green alternative for ester synthesis. researchgate.net Developing an enzymatic route to this compound could offer exceptional selectivity under mild, environmentally benign conditions, avoiding the need for harsh chemicals and high temperatures. researchgate.net

Novel Isomerization Reactions: The recently discovered "ester dance reaction," which uses a palladium catalyst to facilitate the migration of an ester group around an aromatic ring, could open up unprecedented synthetic pathways to isomers that are otherwise difficult to access. waseda.jp Applying this methodology could allow for the controlled synthesis of various substituted phenyl benzoates from a common precursor.

Table 1: Comparison of Potential Catalytic Systems for Aryl Ester Synthesis

| Catalytic System | Potential Advantages | Key Research Focus |

|---|---|---|

| Palladium-based | High reactivity, well-understood mechanisms, broad substrate scope. acs.org | Development of ligands to enable room-temperature reactions and reduce catalyst loading. |

| Copper-based | Lower cost, environmentally friendlier than palladium. mdpi.com | Improving catalyst stability and efficiency for complex, functionalized substrates. |

| Enzymatic (Lipases) | High selectivity, mild reaction conditions (pH, temp), sustainable. researchgate.net | Enzyme screening and engineering for optimal activity with non-natural substrates. |

| Photoredox Catalysis | Utilizes light energy, enables novel transformations under mild conditions. rsc.org | Designing catalysts for the direct C-H functionalization and esterification of phenols. |

Exploration of New Chemical Transformations and Derivatizations

The true potential of this compound lies in its capacity to serve as a versatile building block for a diverse array of new molecules. Each of its functional groups acts as a handle for further chemical modification.

Transformations at the Bromo-Position: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. Future work will undoubtedly explore Suzuki, Stille, Heck, and Buchwald-Hartwig reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of a vast library of derivatives where the bromine is replaced with various aryl, alkyl, or nitrogen-containing groups, significantly altering the molecule's electronic and steric properties. mdpi.com

Reactions of the Acetyl Group: The ketone functionality is ripe for a wide range of classical and modern organic transformations. Research could focus on its reduction to a chiral alcohol, oxidation via the Baeyer-Villiger reaction to form an additional ester linkage, or its use in aldol (B89426) condensations to build larger molecular frameworks. Furthermore, its conversion to other functional groups like imines or oximes could lead to new classes of compounds with potential biological activity. byjus.com

Ester Group Manipulation: While the ester is a stable linkage, its selective hydrolysis would unmask the phenolic hydroxyl group and the carboxylic acid. nih.govacs.org This would create a bifunctional intermediate, 2-acetyl-4-bromophenol, which could be re-functionalized in new ways, for example, by etherification or by forming different esters, thereby expanding the molecular diversity.

Direct C-H Functionalization: A frontier in organic synthesis is the direct functionalization of C-H bonds. youtube.com Future studies could aim to develop catalytic systems that selectively activate and modify the C-H bonds on either of the two aromatic rings, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route to novel derivatives.

Table 2: Potential Derivatization Strategies

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Aryl Bromide | Suzuki Coupling | Biaryl structures |

| Buchwald-Hartwig Amination | Aryl amine derivatives | |

| Sonogashira Coupling | Alkynyl-substituted aromatics | |

| Acetyl (Ketone) | Reduction | Secondary alcohol |

| Baeyer-Villiger Oxidation | Phenyl acetate (B1210297) derivative | |

| Iodoform Reaction | Carboxylic acid (demethylation) byjus.com | |

| Ester Linkage | Hydrolysis | Phenol (B47542) and carboxylic acid precursors nih.gov |

| Aromatic Rings | C-H Borylation/Functionalization | Introduction of new functional groups at various positions youtube.com |

Advanced Materials Applications Beyond Polymerization Initiation

The rigid, planar nature of the aromatic rings in this compound makes it an attractive candidate for applications in materials science, particularly in areas that exploit molecular structure for function.

Future research is expected to explore its use as a core component in:

Liquid Crystals: Many aromatic esters exhibit liquid crystalline properties. numberanalytics.com By systematically modifying the substituents on the parent molecule—for instance, by elongating the alkyl chain on the benzoate (B1203000) ring or by replacing the bromo-group with other functionalities—it may be possible to induce and tune thermotropic liquid crystal phases. Such materials are fundamental to display technologies and optical sensors.

Organic Electronics: The conjugated π-systems of the aromatic rings suggest potential for use in organic electronic devices. Derivatives of this compound could be investigated as components in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Organic Field-Effect Transistors (OFETs). The functional groups offer sites for tuning the electronic properties (e.g., HOMO/LUMO levels) and improving processability.

Porous Materials: The defined geometry and functional groups could allow the molecule to act as a linker or strut in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The ketone and ester carbonyls could coordinate to metal centers, while the bromo-group could be used for post-synthetic modification within the framework, leading to materials with tailored porosity for gas storage or catalysis.

Supramolecular Chemistry and Crystal Engineering of Substituted Aryl Esters

The non-covalent interactions between molecules dictate their self-assembly into larger, ordered structures. The study of these interactions, known as supramolecular chemistry and crystal engineering, is crucial for designing solid-state materials with predictable properties. This compound possesses multiple features that can guide its assembly.

π-π Stacking: The two phenyl rings can engage in π-π stacking, an interaction that is fundamental to the structure of many functional organic materials.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the carbonyl oxygen atoms of the acetyl and ester groups are effective hydrogen bond acceptors, allowing them to interact with other molecules or solvents.

Halogen Bonding: The bromine atom can act as a halogen bond donor, a highly directional and specific interaction that is increasingly being used as a tool in crystal engineering to control molecular packing. rsc.org

Future research will involve the synthesis of a series of related derivatives to systematically study how changes in substitution affect the crystal packing. nih.govnih.gov By understanding and controlling these intermolecular forces, it may be possible to design materials with specific properties, such as nonlinear optical activity or host-guest capabilities. documentsdelivered.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing is revolutionizing the chemical and pharmaceutical industries. acs.orgmt.com This technology offers enhanced safety, improved process control, and greater efficiency, making it a key area for future research. drugdeliveryleader.comteknoscienze.com

Continuous Flow Synthesis: The synthesis of this compound could be adapted to a flow chemistry setup. Reagents would be pumped through heated coils or packed-bed reactors containing immobilized catalysts, allowing for rapid optimization and safer handling of reactive intermediates. nih.gov Multi-step "telescoped" syntheses, where the output of one reactor flows directly into the next, could be developed to produce complex derivatives in a single, continuous operation. nih.gov

Automated Synthesis: Coupling flow chemistry with robotic platforms enables the automated and rapid synthesis of large libraries of compounds. nih.gov An automated system could be programmed to systematically vary the precursors used in the synthesis of this compound derivatives. This high-throughput approach would accelerate the discovery of new molecules with desirable properties for drug development or materials science by generating hundreds or thousands of distinct compounds for screening.

The integration of these modern synthetic technologies represents a powerful strategy to accelerate the exploration and application of this promising class of substituted aryl esters.

Q & A

Q. Why does recrystallization of this compound often yield polymorphs, and how can this be controlled?

- Methodological Answer : Polymorphism arises from competing intermolecular interactions (e.g., Br···π vs. C=O···H bonds). Screen solvents with varying polarity (e.g., ethanol, acetone) and use seeding with pre-characterized crystals. Monitor nucleation rates via in-situ Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.